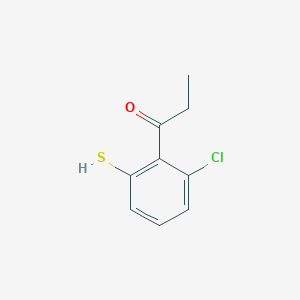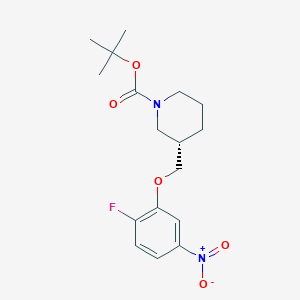
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves nucleophilic substitution reactions where a fluoro-nitrophenol derivative reacts with a suitable leaving group.
Attachment of the tert-Butyl Group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group to an amine, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used.
科学研究应用
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism by which (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and nitro groups, in particular, may play a crucial role in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl 3-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((2-iodo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
Uniqueness
What sets (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate apart from its analogs is the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their electronegativity and ability to form strong bonds with carbon.
属性
分子式 |
C17H23FN2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-[(2-fluoro-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-4-5-12(10-19)11-24-15-9-13(20(22)23)6-7-14(15)18/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m0/s1 |
InChI 键 |
NILMOPRNTUZMMN-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






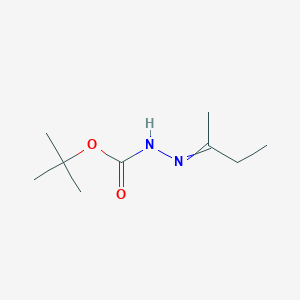
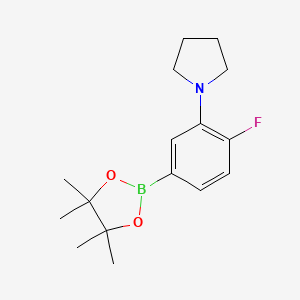

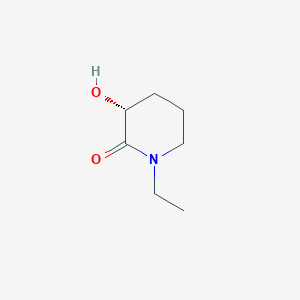
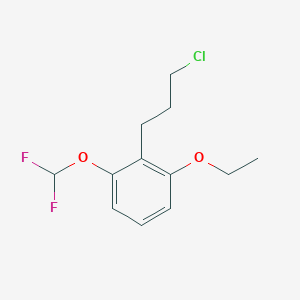
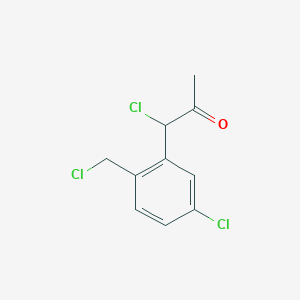
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
